molecular formula C9H10N2OS2 B2795424 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 187538-55-2

3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2795424
CAS No.: 187538-55-2
M. Wt: 226.31
InChI Key: WUEZOMXQGGBHHI-UHFFFAOYSA-N
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Patent
US06245770B1

Procedure details

To a suspension of 150 mL of ethanol containing 9.5 g of methyl 3-amino-2-thiophenecarboxylate was added dropwise 9.3 mL of n-propyl isothiocyanate with stirring. To this reaction mixture was added 12.64 mL of triethylamine. The reaction mixture was heated at reflux for 3 h, allowed to cool to room temperature and then stirred for approximately 24 h. The mixture was then heated at reflux for an additional 32 h, cooled to approximately 5° C. and filtered to obtain 5.5 g of the title compound of Step A as an off-white solid melting at 246-249° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
12.64 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[NH2:4][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10]([O:12]C)=O.[CH2:14]([N:17]=[C:18]=[S:19])[CH2:15][CH3:16]>C(N(CC)CC)C>[CH2:14]([N:17]1[C:10](=[O:12])[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[NH:4][C:18]1=[S:19])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Step Two
Name
Quantity
9.3 mL
Type
reactant
Smiles
C(CC)N=C=S
Step Three
Name
Quantity
12.64 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for approximately 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 32 h
Duration
32 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to approximately 5° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(NC2=C(C1=O)SC=C2)=S
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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